Adenosine 5'-(O-methylphosphate)

Description

Structural Classification and Biochemical Significance of O-methylated Nucleotides

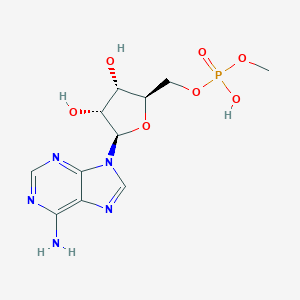

Adenosine (B11128) 5'-(O-methylphosphate) belongs to the class of purine (B94841) nucleoside monophosphate analogs. iarc.frchemspider.com Structurally, it is characterized by an adenosine molecule linked to a phosphate (B84403) group at the 5' position of the ribose sugar, with a methyl group esterified to one of the phosphate oxygens. This O-methylation of the phosphate moiety is a critical modification that alters the molecule's charge and steric properties compared to the naturally occurring adenosine 5'-monophosphate (AMP).

The biochemical significance of O-methylated nucleotides is multifaceted. The methylation of the 2'-hydroxyl group of the ribose sugar (2'-O-methylation) is a widespread post-transcriptional modification in various RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA). wikipedia.orgnumberanalytics.comnumberanalytics.comamerigoscientific.com This modification is crucial for RNA stability, folding, and interaction with proteins. amerigoscientific.com For instance, 2'-O-methylation stabilizes the A-type RNA helix and makes the RNA less susceptible to hydrolysis and nuclease degradation. amerigoscientific.com While Adenosine 5'-(O-methylphosphate) involves methylation at the phosphate group rather than the ribose, the principle of how a small chemical modification can profoundly impact molecular function is a shared concept.

The introduction of a methyl group to the phosphate can influence how the nucleotide analog interacts with enzymes. For example, studies on oligonucleotides containing 5'-O-methylphosphonate linkages, a related modification, have shown that this alteration can increase the stability of duplexes formed with RNA and, in some cases, enhance the activity of enzymes like RNase H. nih.gov This suggests that the methyl group on the phosphate can modulate the conformation and recognition of the nucleic acid backbone.

Historical Context of Nucleotide Analog Research and its Evolution in Molecular Biology

The exploration of nucleotide analogs has a rich history in medicinal chemistry and molecular biology, driven by the quest to understand and manipulate fundamental biological processes. nih.govnumberanalytics.com Early research in the mid-20th century focused on creating compounds that could interfere with nucleic acid synthesis, leading to the development of antiviral and anticancer drugs. nih.govnih.gov The core idea was to design molecules that mimic natural nucleosides or nucleotides but possess structural modifications that disrupt replication or other enzymatic processes when incorporated into DNA or RNA. nih.govnih.gov

The evolution of this field saw a progression from simple modifications of the sugar or base to more complex alterations of the entire nucleoside scaffold. nih.govnih.gov For instance, the discovery that modifying the 2' or 3' position of the ribose sugar could lead to chain termination during DNA synthesis was a pivotal moment, giving rise to a new class of therapeutic agents. nih.gov

The development of synthetic techniques allowed for the creation of a vast library of nucleotide analogs with diverse modifications, including changes to the phosphate group. rsc.org These analogs became invaluable tools for probing enzyme mechanisms, studying nucleic acid structure, and developing new therapeutic strategies. The synthesis of oligonucleotides with modified backbones, such as phosphorothioates and the aforementioned methylphosphonates, was a significant step forward, enabling the creation of nuclease-resistant molecules for antisense and other applications. rsc.org The study of compounds like Adenosine 5'-(O-methylphosphate) is a continuation of this legacy, offering insights into the specific roles of phosphate modifications in molecular recognition and catalysis.

| Feature | Description |

| Compound Name | Adenosine 5'-(O-methylphosphate) |

| Structural Class | Purine Nucleoside Monophosphate Analog |

| Key Modification | O-methylation of the 5'-phosphate group |

| Parent Molecule | Adenosine 5'-monophosphate (AMP) |

| Research Area | Significance of Nucleotide Analogs |

| Antiviral/Anticancer Therapy | Inhibition of viral or cellular enzymes involved in nucleic acid synthesis. |

| Molecular Biology | Probing enzyme mechanisms, studying nucleic acid structure and function. |

| Antisense Technology | Creation of nuclease-resistant oligonucleotides to modulate gene expression. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

13039-54-8 |

|---|---|

Molecular Formula |

C11H16N5O7P |

Molecular Weight |

361.25 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate |

InChI |

InChI=1S/C11H16N5O7P/c1-21-24(19,20)22-2-5-7(17)8(18)11(23-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H,19,20)(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

OYQVPLDFZZKUTQ-IOSLPCCCSA-N |

SMILES |

COP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Isomeric SMILES |

COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

COP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Other CAS No. |

13039-54-8 |

Synonyms |

adenosine 5'-(O-methylphosphate) MEPA |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Adenosine 5 O Methylphosphate and Cognate Analogues

Chemical Synthesis Pathways for Adenosine (B11128) 5'-(O-methylphosphate)

The chemical synthesis of Adenosine 5'-(O-methylphosphate) and its analogues involves intricate strategies to achieve regio- and stereoselectivity. These methods are foundational for producing these complex molecules with high purity and yield.

Stereoselective Phosphorylation and Esterification Strategies

The introduction of a phosphate (B84403) group at the 5'-position of adenosine and its subsequent esterification are critical steps in the synthesis of the target compound.

Stereoselective Phosphorylation: The phosphorylation of the 5'-hydroxyl group of adenosine requires careful selection of phosphorylating agents and protecting groups to prevent unwanted reactions at the 2'- and 3'-hydroxyl groups of the ribose sugar and the amino group of the adenine (B156593) base. Common phosphorylating agents include phosphorus oxychloride (POCl₃) and various phosphoramidite (B1245037) reagents. The use of protecting groups, such as dimethoxytrityl (DMT) for the 5'-hydroxyl and benzoyl or isobutyryl for the exocyclic amino group, is crucial for directing the reaction to the desired position.

Esterification Strategies: Following phosphorylation to yield adenosine 5'-monophosphate (AMP), the methyl ester is introduced. This is typically achieved through reaction with a methylating agent, such as diazomethane (B1218177) or methyl iodide, in the presence of a suitable base. However, these reagents can also methylate other positions on the molecule. A more controlled approach involves the use of a protected methyl phosphoramidite in the initial phosphorylation step, which directly installs the O-methyl phosphate group. A series of esters of adenosine 5'-monophosphate with various alkyl groups have been synthesized to explore their potential as enzyme inhibitors. nih.gov

| Reagent/Method | Purpose | Key Considerations |

| Phosphorus oxychloride (POCl₃) | Phosphorylation of the 5'-hydroxyl group | Requires careful control of reaction conditions to avoid side reactions. |

| Phosphoramidite reagents | Phosphorylation and direct introduction of modified phosphate groups | Offers high efficiency and stereocontrol. |

| Dimethoxytrityl (DMT) group | Protection of the 5'-hydroxyl group | Allows for selective reaction at other positions. |

| Benzoyl or Isobutyryl groups | Protection of the exocyclic amino group | Prevents unwanted side reactions on the adenine base. |

| Diazomethane or Methyl iodide | Methylation of the phosphate group | Can lead to non-selective methylation. |

Condensation Reactions and their Application in Nucleotide Synthesis

Condensation reactions are fundamental to the formation of the phosphodiester bonds that link nucleotides together to form nucleic acids. wisc.eduyoutube.com In the context of synthesizing modified nucleotides, condensation reactions are employed to couple the nucleoside with a phosphate moiety. wikipedia.orgresearchgate.netyoutube.com

These reactions typically involve the activation of the phosphate group, often by converting it into a more reactive species such as a phosphorimidazolide or by using a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC). The activated phosphate then reacts with the 5'-hydroxyl group of the appropriately protected adenosine nucleoside. The removal of a small molecule, such as water or imidazole, drives the reaction forward. wikipedia.org The efficiency and selectivity of these condensation reactions are paramount for the successful synthesis of Adenosine 5'-(O-methylphosphate).

Prebiotic Synthesis Models Involving Aminoacylated Adenosine 5'-(O-methylphosphate)

Investigations into the origins of life have spurred research into prebiotic synthesis pathways for key biological molecules. One area of focus has been the non-enzymatic formation of aminoacyl-tRNA, a crucial component of protein synthesis. In this context, models involving aminoacylated Adenosine 5'-(O-methylphosphate) have been explored.

Research has demonstrated that amino acids can react with activated forms of AMP, such as adenosine 5'-phosphorimidazolide, to form aminoacyl-adenylates. acs.orgnih.gov Subsequent studies have shown that in the presence of an analogue of the 3'-terminus of tRNA, such as adenosine 5'-(O-methylphosphate), 2'(3')-O-aminoacyl adenosine 5'-(O-methylphosphate) can be formed. acs.org This suggests a plausible prebiotic route for the formation of charged tRNA precursors. These reactions are often favored under specific conditions, such as fluctuating pH and eutectic phases (freezing), which may have been present on the early Earth. acs.orgnih.gov The formation of these aminoacylated nucleotides is a critical step in models for the emergence of a primitive translation system. researchgate.net

Enzymatic and Biocatalytic Approaches for Modified Nucleotide Derivatives

Enzymatic and biocatalytic methods offer highly specific and efficient alternatives to chemical synthesis for producing modified nucleotides. These approaches leverage the catalytic power of enzymes to achieve transformations that are often difficult to perform chemically.

Chemoenzymatic Cascade Systems for O-methylated Nucleotide Production

Chemoenzymatic cascade systems combine the advantages of both chemical and enzymatic synthesis. nih.gov In the context of producing O-methylated nucleotides, a chemical synthesis step might be used to create a precursor molecule, which is then acted upon by one or more enzymes in a cascade to yield the final product.

For instance, a chemically synthesized adenosine analogue could be a substrate for a kinase to add a phosphate group, followed by the action of a methyltransferase to add the methyl group to the phosphate. nih.govmdpi.com This approach allows for the production of highly specific modifications with high yields and stereoselectivity. researchgate.net The use of methyltransferases, such as CMTR1, has been shown to achieve near-quantitative 2'-O-methylation of the 5'-terminal nucleotide on RNA substrates. nih.gov

| Enzyme Class | Function in Cascade | Example |

| Kinase | Phosphorylation of the nucleoside | Adenosine kinase |

| Methyltransferase | Addition of a methyl group to the ribose or phosphate | CMTR1 |

| Ligase | Joining of oligonucleotide fragments | T4 DNA ligase |

Biocatalytic Modifications for Enhanced Biochemical Stability

Modifications to nucleotides, such as O-methylation, can significantly enhance their stability against degradation by nucleases. nih.govacs.orgamerigoscientific.com This increased stability is a desirable property for therapeutic oligonucleotides and other applications. Biocatalysis provides a powerful tool for introducing these stabilizing modifications.

Enzymes can be used to introduce 2'-O-methyl modifications to RNA, which are known to increase the thermal stability of RNA duplexes and protect against nuclease degradation. amerigoscientific.comnih.gov These modifications are found in naturally occurring RNAs, such as tRNA and rRNA, where they play a role in structural integrity. nih.govnih.gov The use of biocatalysts to install these modifications offers a green and efficient manufacturing route for stabilized nucleic acid therapeutics. nih.govacs.org

Design and Synthesis of Hydrolysis-Resistant Adenosine 5'-(O-methylphosphate) Analogues

The primary goal in designing hydrolysis-resistant analogues is to replace the labile P-O bonds with more robust linkages. This is typically achieved by substituting the bridging or non-bridging oxygen atoms of the phosphate group with other atoms or chemical groups. These modifications yield analogues that mimic the parent nucleotide's structure and charge distribution, allowing them to bind to enzymes but resist cleavage.

A principal strategy to confer resistance to hydrolysis is the substitution of the ester oxygen atom at the 5'-position of the ribose with a methylene (B1212753) (-CH₂) group. This modification replaces the phosphodiester linkage (P-O-C5') with a phosphonate (B1237965) linkage (P-CH₂-C5'), which is not susceptible to enzymatic cleavage by nucleases. nih.govnih.gov These phosphonate derivatives are highly resistant to nuclease degradation. nih.gov For example, the adenosine diphosphate (B83284) (ADP) analogue where the 5'-oxygen is replaced by a methylene group can be synthesized by condensing 5'-deoxy-5'-phosphonomethyladenosine with inorganic phosphate. nih.gov This analogue has been shown to be a substrate for polynucleotide phosphorylase, allowing for the enzymatic synthesis of oligonucleotides containing these nuclease-resistant phosphonomethylene linkages. nih.gov

Beyond phosphonates, other modifications to the phosphate group itself can enhance stability. Replacing bridging oxygens with imido (-NH-) or methylene (-CH₂-) moieties are common approaches to achieve chemical resistance to hydrolysis. jenabioscience.com Similarly, boranophosphates, where a non-bridging oxygen atom is replaced by a borane (B79455) (BH₃) group, are isosteric and isoelectronic mimics of natural phosphates that exhibit significant resistance to nucleases. nih.gov

The synthesis of these analogues often involves multi-step chemical processes. For instance, the synthesis of guanosine (B1672433) 5′-(4-methylimidazolyl)phosphonate, a non-hydrolyzable analogue of an activated nucleotide monomer, demonstrates a complex but regioselective pathway to create a stable carbon-phosphorus bond, highlighting the precise chemical control required. acs.orgnih.gov Acyclic nucleoside phosphonates (ANPs), where the sugar ring is replaced by an aliphatic chain and the phosphate is replaced by a phosphonate, are another important class of hydrolysis-resistant mimics. mdpi.com Their synthesis has led to potent antiviral drugs because polymerases can incorporate them into a growing nucleic acid chain, causing termination due to the lack of a 3'-hydroxyl group. mdpi.com

The table below summarizes key non-hydrolyzable mimics of the phosphate group in nucleotides.

| Mimic Type | Structural Modification | Key Properties |

| Phosphonates | Replacement of the 5'-ester oxygen with a methylene group (P-CH₂-C5') | High resistance to nuclease degradation; maintains ability to be polymerized by certain enzymes. nih.govnih.gov |

| Iminophosphates (Phosphoramidates) | Replacement of a bridging oxygen with an imido group (P-NH-P) | Increased stability against enzymatic hydrolysis. jenabioscience.com |

| Methylenephosphonates | Replacement of a bridging oxygen with a methylene group (P-CH₂-P) | Confers non-hydrolyzability; used to study enzyme kinetics and protein-nucleotide complexes. jenabioscience.com |

| Phosphorothioates | Replacement of a non-bridging oxygen with a sulfur atom | Reduced rate of hydrolysis while maintaining high steric similarity to the natural phosphate. jenabioscience.com |

| Boranophosphates | Replacement of a non-bridging oxygen with a borane group (BH₃) | Resistant to exo- and endonucleases; can be incorporated by DNA polymerases. nih.gov |

Another significant class of hydrolysis-resistant analogues is the methylphosphonate (B1257008) nucleic acids. In these molecules, one of the non-bridging, negatively charged oxygen atoms of the phosphodiester backbone is replaced by a methyl group. nih.gov This modification has two major consequences: it neutralizes the charge of the backbone at that position, and it introduces a new chiral center at the phosphorus atom, leading to the formation of two diastereomers, designated as Rₚ and Sₚ. nih.gov

The synthesis of oligonucleotides containing site-specific methylphosphonate linkages is most commonly achieved using solid-phase synthesis methodologies, analogous to standard DNA/RNA synthesis. nih.gov The key difference is the use of nucleoside methylphosphonamidite building blocks in place of the standard phosphoramidites for the desired modification site. While the automated assembly on the solid support is relatively straightforward, the subsequent deprotection and cleavage steps are challenging. The methylphosphonate linkage is sensitive to the standard harsh basic conditions (e.g., concentrated ammonium (B1175870) hydroxide) used for deprotecting nucleic acids, which can lead to degradation. nih.gov Therefore, optimized, milder deprotection protocols are required, often involving a multi-step procedure with reagents like a mixture of aqueous ammonium hydroxide/ethanol/acetonitrile followed by ethylenediamine. nih.gov

Following synthesis and deprotection, the resulting product is a racemic mixture of the Rₚ and Sₚ diastereomers. For many biochemical and structural studies, the separation of these diastereomers is crucial, as they can have different biological properties. This separation is typically accomplished using a combination of chromatographic techniques. Anion-exchange high-performance liquid chromatography (AE-HPLC) is effective for purifying the full-length modified oligonucleotide from shorter failure sequences. nih.gov Subsequently, the diastereomers, which have different hydrophobicities due to the orientation of the methyl group, can be separated by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov

The key stages in producing diastereomerically pure methylphosphonate nucleic acids are outlined below.

| Stage | Description | Key Considerations |

| 1. Solid-Phase Synthesis | Automated, stepwise assembly of the oligonucleotide on a solid support using standard nucleoside phosphoramidites and a specific nucleoside methylphosphonamidite for the modification site. nih.gov | Requires specialized methylphosphonamidite reagents. The coupling efficiency must be monitored. |

| 2. Deprotection and Cleavage | Removal of protecting groups from the nucleobases and the phosphate/methylphosphonate backbone, and cleavage of the oligonucleotide from the solid support. | A mild, multi-step deprotection protocol is essential to avoid degradation of the methylphosphonate linkage. nih.gov |

| 3. Purification | Isolation of the full-length methylphosphonate-containing oligonucleotide from shorter sequences and other impurities. | Typically performed using anion-exchange HPLC (AE-HPLC) under denaturing conditions. nih.gov |

| 4. Diastereomer Separation | Separation of the Rₚ and Sₚ diastereomers from the purified racemic mixture. | Achieved by reversed-phase HPLC (RP-HPLC), which separates the isomers based on their differential hydrophobicity. nih.gov |

| 5. Stereochemical Assignment | Determination of the absolute configuration (Rₚ or Sₚ) of the separated diastereomers. | Often accomplished using 2D ROESY NMR spectroscopy or by enzymatic digestion with stereospecific nucleases. nih.gov |

Enzymatic Interactions and Biochemical Roles of Adenosine 5 O Methylphosphate

Substrate Specificity and Kinetic Analysis in Enzyme Systems

Aminoacyl-tRNA synthetases (aaRS) are crucial enzymes that catalyze the attachment of the correct amino acid to its corresponding tRNA molecule, a process essential for protein synthesis. wikipedia.org This "charging" of tRNA involves a two-step reaction that utilizes ATP. wikipedia.orgwikipedia.orgyoutube.com First, the synthetase binds ATP and the specific amino acid to form an aminoacyl-adenylate intermediate, releasing pyrophosphate. wikipedia.orgyoutube.com Subsequently, the amino acid is transferred from this intermediate to the 2'- or 3'-OH group of the terminal adenosine (B11128) on the tRNA. wikipedia.orgyoutube.com

The fidelity of this process is critical, as errors can lead to the incorporation of incorrect amino acids into proteins. nih.gov Some synthetases possess proofreading or editing capabilities to hydrolyze misactivated amino acids or mischarged tRNAs. researchgate.net The interaction between the synthetase and tRNA is highly specific, involving recognition of the anticodon loop and the acceptor stem of the tRNA. youtube.com

Peptidyl transferase is the ribosomal activity that forms peptide bonds between adjacent amino acids during translation. wikipedia.org This catalytic function is not performed by ribosomal proteins but by the ribosomal RNA (rRNA) of the large subunit, making it a ribozyme. wikipedia.orgwikipedia.org The peptidyl transferase center (PTC) is a highly conserved region within the rRNA. wikipedia.orgnih.gov The reaction involves the nucleophilic attack of the amino group of the aminoacyl-tRNA (in the A-site) on the carbonyl carbon of the peptidyl-tRNA (in the P-site). wikipedia.org

Modified adenosine analogues can serve as valuable tools to study the mechanisms of these enzymes. For instance, adenosine 5'-(γ-thiotriphosphate), an ATP analog where a sulfur atom replaces a non-bridging oxygen in the gamma-phosphate, is hydrolyzed much more slowly than ATP and can act as an inhibitor of ATP-dependent processes, effectively trapping the enzyme in an ATP-bound-like state. wikipedia.org Studies with such analogs help to elucidate the kinetics and substrate specificity of both aminoacyl-tRNA synthetases and the peptidyl transferase center. For example, 2'(3')-O-N-formylmethionyl)-adenosine-5'-phosphate has been identified as a donor substrate in peptidyl transferase catalyzed reactions. nih.gov

Table 1: Key Enzymes in Protein Synthesis and Their Interactions with Adenosine Derivatives

| Enzyme/Complex | Function | Interaction with Adenosine Derivatives | Reference |

| Aminoacyl-tRNA Synthetase (aaRS) | Attaches the correct amino acid to its cognate tRNA. | Utilizes ATP for amino acid activation. Can be studied and inhibited by non-hydrolyzable ATP analogs like adenosine 5'-(γ-thiotriphosphate). | wikipedia.orgwikipedia.org |

| Peptidyl Transferase Center (PTC) | Catalyzes peptide bond formation within the ribosome. | Utilizes aminoacyl-tRNA as a substrate. Modified adenosine derivatives like 2'(3')-O-N-formylmethionyl)-adenosine-5'-phosphate can act as substrates. | wikipedia.orgnih.gov |

Involvement in Methyltransferase Reaction Mechanisms

Methylation is a fundamental biological process involving the transfer of a methyl group to various substrates, including nucleic acids, proteins, and small molecules. amsbio.comyoutube.com This reaction is most often catalyzed by a class of enzymes known as methyltransferases, which utilize a methyl donor, typically S-Adenosylmethionine (SAM). nih.govnih.gov

S-Adenosylmethionine (SAM)-Dependent Methylation Cycles and O-methylated Byproducts

The central molecule in most biological methylation reactions is S-Adenosylmethionine (SAM), which is synthesized from adenosine triphosphate (ATP) and methionine. youtube.com SAM is the second most used cofactor in cellular metabolism after ATP and serves as the primary methyl donor for methyltransferases. nih.govnih.gov These enzymes catalyze the transfer of the reactive methyl group from SAM’s sulfonium (B1226848) center to an electron-rich atom (such as oxygen, nitrogen, or carbon) on a substrate in a reaction that is typically an SN2 type nucleophilic substitution. youtube.comnih.gov

Methyltransferases are broadly classified based on the atom they methylate, leading to categories like O-methyltransferases, N-methyltransferases, and C-methyltransferases. youtube.comnih.gov For instance, the flavivirus NS5 protein possesses a 2'-O methyltransferase activity, which specifically methylates the 2'-hydroxyl group of adenosine residues within RNA. plos.orgplos.org This process, which can occur on internal adenosine residues, highlights a specific pathway where an O-methylated adenine (B156593) nucleotide is formed. plos.orgplos.org

Upon donating its methyl group, SAM is converted into S-adenosylhomocysteine (SAH). amsbio.com SAH is then hydrolyzed to homocysteine and adenosine, and the homocysteine can be re-methylated to regenerate methionine, completing the SAM cycle. youtube.comyoutube.com While SAH is the primary byproduct, other side reactions or alternative enzymatic activities can potentially lead to the formation of other methylated byproducts. Adenosine 5'-(O-methylphosphate) represents a structure that could theoretically arise from specific O-methylation events targeting the phosphate (B84403) moiety of adenosine monophosphate (AMP), although the primary byproduct of SAM-dependent methylation is SAH.

Modulatory Effects of Adenosine 5'-(O-methylphosphate) on Methyltransferase Activity

The activity of SAM-dependent methyltransferases is tightly regulated. A primary mechanism of this regulation is product inhibition by S-adenosylhomocysteine (SAH). nih.gov The accumulation of SAH can significantly limit the efficiency of methyltransferase reactions, and the ratio of SAM to SAH is often used as a "methylation index" to gauge the cell's methylation capacity. amsbio.comnih.gov

While SAH is the most studied inhibitor, it is plausible that other byproducts or structural analogues could exert modulatory effects. Adenosine 5'-(O-methylphosphate), as a modified adenine nucleotide, shares structural similarities with both the substrate (adenosine) and cofactors involved in the methylation cycle. Molecules like adenosine-5'-phosphosulfate (B1198388) (APS) are known to be potent inhibitors and modulators of related enzymes in sulfation pathways, acting as competitive inhibitors or allosteric regulators. nih.govnih.gov For example, APS can inhibit the ATP sulfurylase domain and also stabilize the entire PAPS synthase enzyme complex. nih.govnih.gov By analogy, a methylated nucleotide like Adenosine 5'-(O-methylphosphate) could potentially interact with the active site or allosteric sites of methyltransferases or related enzymes in the nucleotide metabolism pathway, thereby modulating their activity, although specific studies on this compound are not widely documented.

Mechanisms of Degradation for O-methylated Adenine Nucleotides

The stability of nucleic acids and their derivatives is crucial, but so is their turnover. The phosphodiester bonds that form the backbone of RNA and DNA are remarkably stable to spontaneous hydrolysis but are efficiently cleaved by enzymes called nucleases. nih.govcshmonographs.orgresearchgate.net

Enzymatic Cleavage Pathways of Methylated Phosphodiesters

Enzymes must be able to process and degrade modified nucleotides, including those that are methylated. The cleavage of phosphodiester bonds is a fundamental biological reaction catalyzed by nucleases and phosphodiesterases. nih.govresearchgate.net The presence of a methyl group on the phosphate, as in Adenosine 5'-(O-methylphosphate), creates a methylated phosphodiester linkage.

Some restriction endonucleases, which are part of bacterial defense systems, are sensitive to methylation. nih.govneb.com For example, the Type IV restriction endonuclease ScoMcrA can cleave DNA that is either Dcm-methylated or contains phosphorothioate (B77711) (S-modification) links. nih.gov This demonstrates that cellular enzymes exist that can specifically recognize and cleave nucleic acid backbones near modified sites. While many of these systems are known for their action on C5-methylcytosine or N6-methyladenine, the principle extends to other modifications. neb.com The cleavage of the phosphodiester bond, whether in DNA or a single nucleotide, is a critical step in nucleotide metabolism and recycling. nih.govcshmonographs.org Oligonucleotides containing 5′-O-methylphosphonate modifications, which are structurally related to Adenosine 5'-(O-methylphosphate), have been shown to be substrates for E. coli RNase H, indicating that enzymes can accommodate and cleave backbones with methylated phosphate analogues. nih.gov

Molecular Basis of Carbon-Phosphorus Bond Cleavage in Related Methylphosphonates

The outline specifically requests information on the cleavage of carbon-phosphorus (C-P) bonds, which are characteristic of phosphonates. It is important to note that Adenosine 5'-(O-methylphosphate) contains a phosphodiester (P-O-C) linkage, not a direct C-P bond in its backbone. However, understanding the enzymatic cleavage of the highly stable C-P bond in related methylphosphonates provides insight into the versatility of enzymes that handle organophosphorus compounds.

Natural products with C-P bonds are found in medicine and agriculture, and their biosynthesis and degradation involve specialized enzymes. nih.govrushim.ru For example, during the biosynthesis of the herbicide phosphinothricin, an enzyme called HEPD catalyzes an unusual oxidative cleavage of a C-C bond adjacent to the phosphonate (B1237965) group, demonstrating a complex reaction to modify a C-P containing molecule. nih.gov The mechanism for breaking a C-P bond often requires significant catalytic power, sometimes involving radical mechanisms or powerful oxidizing species. nih.govnih.gov Research into the chemical cleavage of C-P bonds in tertiary phosphines shows that the mechanism can involve radical and anionic intermediates, highlighting the bond's stability. nih.gov While mechanistically different from phosphodiester hydrolysis, the existence of enzymes that can break the formidable C-P bond underscores the broad capability of biological systems to metabolize various organophosphorus compounds. nih.govrsc.orgrsc.org

Molecular-Level Receptor Binding and Purinergic Signaling Research Involving Adenosine 5'-(O-methylphosphate) Analogues

Adenosine and its nucleotide derivatives (AMP, ADP, ATP) are key signaling molecules that act through purinergic receptors. drugbank.commdpi.com These receptors are involved in a vast array of physiological processes. Research into analogues of adenosine and its phosphates helps to elucidate the structural requirements for receptor binding and activation.

Analogues of adenosine monophosphate (AMP), such as Adenosine 5'-(O-methylphosphate), are valuable tools in this research. Modifications to the phosphate group, the ribose sugar, or the adenine base can dramatically alter a molecule's affinity and efficacy at different adenosine receptor subtypes (A1, A2A, A2B, A3). drugbank.com For instance, studies using oligonucleotides with 5′-O-methylphosphonate modifications—a close analogue—have been conducted to assess properties like hybridization and enzymatic interactions. nih.gov Such modified nucleotides can help map the catalytic site of enzymes or the binding pocket of receptors. While specific purinergic signaling studies centered exclusively on Adenosine 5'-(O-methylphosphate) are not prominent in the literature, research on related AMP analogues, like adenosine-5'-phosphosulfate (APS), shows they can interact with nucleotide-binding sites on enzymes, which is a principle that extends to receptor interactions. nih.govnih.govdrugbank.com These studies are critical for designing selective agonists or antagonists for purinergic receptors for therapeutic purposes.

Impact on Purine (B94841) Salvage Pathway Enzyme Dynamics

The structural modification in Adenosine 5'-(O-methylphosphate), specifically the methylation of the 5'-phosphate group, can influence its recognition and processing by key enzymes of the purine salvage pathway. Research into the substrate specificity of these enzymes provides insights into how such modifications may affect their activity.

Adenosine Deaminase (ADA)

Adenosine deaminase is an enzyme that catalyzes the irreversible deamination of adenosine and its analogs to their corresponding inosine (B1671953) forms. The substrate specificity of ADA is well-documented, and modifications to the adenosine molecule can significantly affect its binding and catalysis. While direct kinetic studies on Adenosine 5'-(O-methylphosphate) with ADA are not extensively available in the public domain, studies on related C'-methyl derivatives of adenosine offer valuable insights. For instance, research on 5'-C-methyladenosine analogs has shown that modifications at the 5'-position of the ribose sugar can influence the substrate properties. This suggests that the O-methylation of the phosphate group in Adenosine 5'-(O-methylphosphate) could similarly alter its interaction with the active site of ADA. The presence of the methyl group may introduce steric hindrance or alter the electronic properties of the phosphate group, potentially reducing its affinity for the enzyme compared to the natural substrate, adenosine.

Adenosine Kinase (AK)

Adenosine kinase is responsible for phosphorylating adenosine to AMP, thereby channeling it back into the nucleotide pool. This is a crucial step in the purine salvage pathway. The substrate for this enzyme is adenosine, and it competes with adenosine deaminase for the available adenosine pool. The introduction of an O-methyl group on the phosphate of AMP, as in Adenosine 5'-(O-methylphosphate), makes it a derivative of the product, not the substrate, of adenosine kinase. Therefore, it would not be expected to be a substrate for AK. Instead, its structural similarity to AMP might allow it to act as a competitive or allosteric inhibitor of the enzyme. However, specific inhibitory constants (Ki) for Adenosine 5'-(O-methylphosphate) against adenosine kinase are not readily found in published literature, precluding a definitive statement on its inhibitory potential.

The table below summarizes the potential interactions based on the structural characteristics of Adenosine 5'-(O-methylphosphate) and the known substrate specificities of the enzymes. It is important to note that these are expected interactions and would require confirmation through direct experimental evidence.

| Enzyme | Natural Substrate | Potential Interaction with Adenosine 5'-(O-methylphosphate) | Expected Impact on Purine Salvage |

| Adenosine Deaminase (ADA) | Adenosine | Potentially a poor substrate or a weak inhibitor due to steric hindrance from the O-methyl group. | Reduced deamination of adenosine if inhibitory, leading to higher adenosine levels. |

| Adenosine Kinase (AK) | Adenosine | Potentially a competitive or allosteric inhibitor, as it is a derivative of the product (AMP). | Inhibition of adenosine phosphorylation, leading to increased intracellular and extracellular adenosine levels. |

Detailed Research Findings

A comprehensive search of scientific literature did not yield specific kinetic data (such as Km or Vmax values) for the interaction of Adenosine 5'-(O-methylphosphate) with adenosine deaminase or adenosine kinase. The available research focuses on adenosine and its various other analogs. For example, studies on Helix pomatia AMP deaminase have shown a preference for AMP over adenosine, highlighting that the presence of a phosphate group can be a key determinant for substrate recognition in some deaminases. While this is not a human enzyme central to the purine salvage pathway, it underscores the principle that modifications to the phosphate moiety can drastically alter enzymatic interactions.

Without direct experimental data, the precise quantitative impact of Adenosine 5'-(O-methylphosphate) on the enzyme dynamics of the purine salvage pathway remains speculative. Further research is necessary to elucidate the exact nature and extent of these interactions.

Functional Implications of Adenosine 5 O Methylphosphate in Nucleic Acid Metabolism and Cellular Regulation

Role as an Analogue for tRNA Terminus in Aminoacylation and Non-Ribosomal Peptide Bond Formation

The 3'-terminus of transfer RNA (tRNA), which always ends in the sequence C-C-A (Cytidine-Cytidine-Adenosine), is the site of amino acid attachment, a process known as aminoacylation. The resulting aminoacyl-tRNA is the substrate for protein synthesis on the ribosome. The terminal adenosine (B11128), specifically its 2'- or 3'-hydroxyl group, forms an ester bond with the carboxyl group of an amino acid. The precise positioning and chemical nature of this aminoacyl-adenosine moiety are critical for the subsequent peptide bond formation.

Beyond ribosomal protein synthesis, some peptides, particularly many antibiotics, are synthesized by large enzyme complexes called non-ribosomal peptide synthetases (NRPS). nih.gov These enzymes also utilize an adenylation domain to activate the substrate amino acid by forming an aminoacyl-adenylate intermediate. In certain conditions, these adenylation domains can catalyze a reverse reaction. For instance, the tyrocidine synthetase 1 from Bacillus brevis, in the absence of its downstream carrier domains, can form adenosine (5')tetraphospho(5')adenosine (Ap4A) from ATP and the cognate amino acid. nih.gov This synthesis is an intrinsic property of the adenylation domain and demonstrates the versatile catalytic potential of the adenylate-forming machinery, suggesting a potential regulatory role for such diadenosine polyphosphates in the biosynthetic process. nih.gov

Influence on mRNA Capping and Translation Initiation Complex Formation

In eukaryotes, messenger RNA (mRNA) molecules undergo a critical modification at their 5'-end known as capping. wikipedia.org A specialized cap structure, typically a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the mRNA via an unusual 5'-to-5' triphosphate bridge (m7GpppN), is added co-transcriptionally. nih.gov This cap is essential for mRNA stability, protecting it from degradation by 5' exonucleases, and is vital for efficient splicing, nuclear export, and, most importantly, for the initiation of translation. wikipedia.orgnih.gov The cap structure is recognized by the eukaryotic translation initiation factor 4F (eIF4F), which then recruits the 40S ribosomal subunit to the mRNA, initiating protein synthesis. wikipedia.org

The first nucleotide of the transcript (N in the m7GpppN structure) is often an adenosine. This adenosine and the subsequent nucleotide can undergo further modifications, primarily methylation at the 2'-hydroxyl group of the ribose sugar, creating what are known as cap-1 (m7GpppNm) and cap-2 (m7GpppNmpNm) structures. wikipedia.orgtakarabio.com These additional methylations are important for the cell to distinguish its own mRNA from foreign or viral RNAs, thereby helping to prevent an innate immune response. takarabio.com

The methylation status of the adenosine at this position can significantly impact the efficiency of translation. Studies using luciferase mRNAs with differently methylated 5'-terminal adenosine residues have demonstrated this effect. semanticscholar.org For example, an mRNA with a cap structure analogous to that found in mammals (m7G(5')pppm(6)AmpG) was translated most efficiently in a rabbit reticulocyte lysate system. semanticscholar.org Conversely, an mRNA with a cap structure typical of plants (m7G(5')pppApG) showed the lowest translation efficiency in the same system. semanticscholar.org These findings underscore that modifications to the adenosine adjacent to the cap, including methylations analogous to the O-methylphosphate group, can modulate the formation or stability of the translation initiation complex, thereby fine-tuning protein expression levels.

Modulation of Ribonuclease H Activity by O-methylphosphonate Nucleic Acids

Ribonuclease H (RNase H) is a cellular enzyme that specifically cleaves the RNA strand of an RNA/DNA hybrid duplex. nih.gov This activity is a key mechanism for the action of some antisense oligonucleotides (AOs), which are short, synthetic nucleic acid chains designed to bind to a specific mRNA target and inhibit its translation into protein. nih.govoup.com By recruiting RNase H to cleave the target mRNA, these AOs can effectively silence gene expression, a strategy with significant therapeutic potential. nih.gov

The chemical nature of the AO backbone is critical for its stability, binding affinity, and ability to activate RNase H. While natural phosphodiester DNA backbones form hybrids that are substrates for RNase H, they are rapidly degraded by cellular nucleases. Modifications are introduced to overcome this limitation. However, some modifications that increase stability, such as methylphosphonate (B1257008) linkages where a non-ionic methyl group replaces a charged oxygen, can render the resulting hybrid resistant to RNase H cleavage. oup.com

In contrast, research has revealed that incorporating 5'-O-methylphosphonate internucleotide linkages into antisense oligonucleotides creates a new class of molecules termed MEPNA (MEthylPhosphonate Nucleic Acid). nih.govoup.com These MEPNAs exhibit a remarkable and beneficial property: they not only form stable hybrids with target RNA but also significantly increase the rate of RNase H-mediated cleavage compared to natural DNA/RNA hybrids. nih.govoup.com In studies using Escherichia coli RNase H, heteroduplexes containing MEPNA strands showed up to a 3-fold increase in cleavage activity. oup.com This enhancement was also observed with human microRNA targets, highlighting the potential of this modification for developing more effective antisense therapies. nih.gov

| Modification Type | Effect on Hybrid Stability with RNA | Effect on E. coli RNase H Cleavage Rate | Reference |

|---|---|---|---|

| Phosphodiester (Natural DNA) | Baseline | Baseline | nih.govoup.com |

| 5'-O-methylphosphonate (MEPNA) | Significantly Increased | Increased (up to 3-fold) | nih.govoup.com |

| 3'-O-methylphosphonate | Strongly Decreased | Not reported as enhancing | oup.com |

| Phosphorothioate (B77711) | Increased | Decreased (2-fold lower than natural) | oup.com |

| Methylphosphonate (alternating) | Increased | Resistant to cleavage | oup.com |

Broader Effects on Cellular Energy Homeostasis and Metabolic Pathways via Related Adenine (B156593) Nucleotides

Adenosine and its phosphorylated derivatives—adenosine monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP)—are at the heart of cellular energy metabolism and signaling. researchgate.net The relative concentrations of these molecules, often expressed as the cellular energy charge, reflect the energy status of the cell. ATP is the primary energy currency, while an increase in the AMP:ATP ratio is a sensitive indicator of metabolic stress or low energy levels. nih.gov

AMP acts as a crucial allosteric regulator, most notably as an activator of AMP-activated protein kinase (AMPK). nih.gov AMPK is a master sensor of cellular energy status found in all eukaryotes. nih.gov When activated by rising AMP levels, AMPK orchestrates a major shift in metabolism: it phosphorylates a multitude of downstream targets to switch off anabolic (energy-consuming) pathways, such as fatty acid and protein synthesis, while simultaneously switching on catabolic (energy-producing) pathways, like glycolysis and fatty acid oxidation. nih.gov

The metabolism of adenine nucleotides is a tightly regulated network. AMP can be dephosphorylated to adenosine by nucleotidases, and adenosine can be re-phosphorylated back to AMP by adenosine kinase. researchgate.netnih.gov This cycle is not just about energy; extracellular adenosine is a potent signaling molecule that interacts with its own set of receptors, influencing processes from neurotransmission to inflammation. researchgate.net Recent studies have shown that adenosine monophosphate (AMP) itself can influence metabolic processes like lipolysis in adipose tissue. researchgate.net Mechanistically, AMP is converted to adenosine by the ecto-5'-nucleotidase (CD73), which then activates adenosine receptors to initiate downstream signaling cascades that can alter gene expression, for instance by reducing DNA methylation of key metabolic enzymes. researchgate.net Therefore, the balance and interconversion between AMP and adenosine represent a critical node linking cellular energy homeostasis with broader signaling pathways that regulate whole-body metabolism. researchgate.netresearchgate.net

Advanced Analytical and Structural Elucidation Methodologies for Adenosine 5 O Methylphosphate

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental in the analysis of nucleotides, offering high resolution and sensitivity for complex biological mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nucleosides and their modified forms. thepharmajournal.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating a wide array of modified nucleosides, including those found in tRNA and DNA. researchgate.nettandfonline.com This method allows for the quantitative analysis of major and modified nucleosides in biological fluids and cellular extracts. researchgate.nettandfonline.com

The versatility of HPLC is demonstrated by its ability to resolve over forty different nucleosides in a single analysis, making it invaluable for comparing nucleoside compositions between different biological states, such as in parental and mutant organisms. researchgate.nettandfonline.com The separation is typically achieved on a C18 column, which has a hydrophobic stationary phase, and detection is commonly performed using a UV detector at a wavelength of 254 nm. thepharmajournal.com The retention time of each nucleoside provides a basis for its identification and quantification. thepharmajournal.com For instance, in a study analyzing various nucleosides, each compound exhibited a distinct retention time, allowing for their separation and characterization. thepharmajournal.com

Method development in RP-HPLC has led to improved efficiency in adenosine (B11128) analysis, with shorter retention times and enhanced sensitivity. nih.gov A linear response for adenosine has been achieved over a wide concentration range, with a low limit of quantification, demonstrating the method's applicability for studying enzyme kinetics, such as that of adenosine kinase. nih.gov

Table 1: HPLC Parameters for Nucleoside Analysis

| Parameter | Value | Reference |

| Column | C18 | nih.gov |

| Mobile Phase | Water with 7% v/v Acetonitrile | nih.gov |

| Flow Rate | 0.8 mL/min | nih.gov |

| Detection | UV at 260 nm | nih.gov |

| Linear Range | 0.25-100.00 µmol/L | nih.gov |

| Limit of Quantification | 0.25 µmol/L | nih.gov |

| Application | Study of adenosine kinase kinetics | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it a powerful tool for the identification and absolute quantification of nucleotides like Adenosine 5'-(O-methylphosphate). This technique is particularly useful for analyzing complex biological samples. nih.govnih.gov

A key advantage of LC-MS/MS is its ability to perform absolute quantification using a stable isotope-labeled internal standard. researchgate.net For example, a method was developed for the absolute quantitative determination of 5'-deoxy-5'-methylthioadenosine (MTA) in cell culture media and cell extracts, which allowed for direct measurement without prior enrichment. researchgate.net The use of multiple-reaction monitoring (MRM) mode enhances the specificity of detection by monitoring specific precursor-to-product ion transitions. researchgate.net

LC-MS/MS methods have been successfully developed and validated for the simultaneous measurement of adenosine, guanosine (B1672433), and inosine (B1671953) nucleotides in their mono- and triphosphate forms in various human cells. nih.govnih.gov These methods demonstrate good linearity, precision, and accuracy across physiologically relevant concentration ranges. nih.govnih.gov The technique is sensitive enough to detect low concentrations of nucleotides in samples like peripheral blood mononuclear cells (PBMCs) and red blood cells (RBCs). nih.govnih.gov

Table 2: LC-MS/MS Method Validation for Nucleotide Quantification

| Analyte | Linear Range (pmol/sample) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% deviation) | Reference |

| Adenosine | 10–2000 | 1.7 - 16 | 1.7 - 16 | -11.5 to 14.7 | nih.govnih.gov |

| Guanosine | 1.0–200 | 1.7 - 16 | 1.7 - 16 | -11.5 to 14.7 | nih.govnih.gov |

| Inosine | 0.25–50 | 1.7 - 16 | 1.7 - 16 | -11.5 to 14.7 | nih.govnih.gov |

Spectroscopic Approaches for Structural and Interaction Analysis

Spectroscopic techniques provide invaluable information about the three-dimensional structure of molecules and their interactions with other substances.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the conformation and linkage of modified nucleotides. oup.com Both ¹H and ³¹P NMR are instrumental in characterizing phosphoramidites, the building blocks for oligonucleotide synthesis. magritek.com

¹H NMR spectra of phosphoramidites are complex but contain diagnostic signals, particularly in the region of 5.0 to 6.4 ppm, which correspond to the anomeric proton of the sugar moiety. magritek.com The unique splitting patterns and chemical shifts in this region allow for the identification of individual phosphoramidites. magritek.com

³¹P NMR provides a direct and rapid method for characterizing the phosphoramidite (B1245037) moiety. magritek.com The phosphoramidite signals typically resonate between 140 and 155 ppm. magritek.com Since the phosphorus (III) center is chiral, phosphoramidites usually exist as a mixture of two diastereomers, which can sometimes be observed as two distinct singlets in proton-decoupled ³¹P NMR spectra. magritek.com NMR is also crucial for analyzing the internucleotide linkages in synthesized oligonucleotides, confirming their structure and purity. oup.com

Table 3: Characteristic NMR Shifts for Phosphoramidite Analysis

| Nucleus | Chemical Shift Range (ppm) | Assignment | Reference |

| ¹H | 5.0 - 6.4 | Anomeric proton of sugar moiety | magritek.com |

| ³¹P | 140 - 155 | Phosphoramidite signals | magritek.com |

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for investigating the interactions between nucleotides and mineral surfaces. frontiersin.org In situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy can monitor the adsorption mechanisms of molecules like adenosine-5'-monophosphate (AMP) onto mineral surfaces such as hematite (B75146). frontiersin.org

Studies have shown that AMP interacts with the hematite surface through its phosphate (B84403) moiety, the N7 atom, and the π electron systems of the adenine (B156593) ring. frontiersin.org The presence of other molecules, such as citrate (B86180) or inorganic phosphate, can significantly affect the adsorption of AMP, which can be observed through changes in the FTIR spectra. frontiersin.org For instance, the addition of citrate or phosphate leads to negative IR bands corresponding to adenine interactions, indicating the release of adsorbed AMP. frontiersin.org The enhancement of certain IR bands, like the one at 1337 cm⁻¹, suggests a direct interaction of the purine (B94841) π electron system with the mineral surface. frontiersin.org

Advanced mass spectrometry techniques are indispensable for the detailed molecular characterization and fragmentation analysis of modified nucleotides. oup.comnih.gov Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is widely used to identify characteristic fragmentation ions that aid in structure determination. nih.gov

In negative-ion mode, ESI-MS/MS provides significant insight into the structure of the phosphoryl and phosphoribosyl moieties of nucleotides. nih.gov The fragmentation patterns can reveal the number of phosphate groups and the presence of substitutions on the ribose or phosphate. nih.gov For nucleoside 5'-monophosphates, fragmentation typically yields three types of signals: nucleobase-derived, phosphoribose-derived, and phosphate-derived ions. nih.govresearchgate.net The analysis of fragmentation pathways, often confirmed with isotopic labeling, allows for the unambiguous identification of nucleotide synthesis products and their isomers. nih.gov

High-resolution mass spectrometry (HRMS) is also employed for the precise mass determination of synthesized compounds, further confirming their identity. oup.com

Table 4: Common Fragment Ions of Adenosine Monophosphate in Negative-Ion ESI-MS/MS

| m/z | Fragment Identity | Description | Reference |

| 134 | [B-H]⁻ | Deprotonated adenine base | nih.gov |

| 97 | [H₂PO₄]⁻ | Dihydrogen phosphate | nih.gov |

| 79 | [PO₃]⁻ | Metaphosphate | nih.gov |

| 211 | [RbP-2H₂O]⁻ | Dehydrated phosphoribose | researchgate.net |

| 193 | [RbP-3H₂O]⁻ | Further dehydrated phosphoribose | researchgate.net |

X-ray Crystallography and Cryo-Electron Microscopy for Elucidating Enzyme-Adenosine 5'-(O-methylphosphate) Analog Complexes

To understand how enzymes recognize and process adenosine derivatives, including analogs of Adenosine 5'-(O-methylphosphate), researchers employ high-resolution structural biology techniques. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful tools that provide atomic-level details of the interactions between an enzyme and its ligand. While direct structural data for Adenosine 5'-(O-methylphosphate) is not broadly available, studies on closely related adenosine analogs in complex with various enzymes offer significant insights into the potential binding modes.

X-ray Crystallography has been instrumental in revealing the structural basis of enzyme-ligand recognition. For instance, the crystal structure of human ecto-5'-nucleotidase (CD73), a key enzyme in adenosine signaling, has been solved in complex with the non-hydrolyzable ADP analog, α,β-methylene-ADP (AMPCP). nih.gov These structures, determined at high resolution, show how the enzyme undergoes significant conformational changes, switching between an open and a closed state to bind its substrate and catalyze the reaction. nih.govuniprot.org The binding of AMPCP and other adenosine analogs to CD73 has revealed a detailed map of the active site, including the roles of specific amino acid residues and coordinated metal ions, typically zinc, in catalysis. nih.govresearchgate.net Such studies provide a precise blueprint of the polar and non-polar contacts that govern ligand binding, information that is critical for designing specific inhibitors. For example, the structure of CD73 with adenosine and AMPCP highlighted a binding pocket that could be targeted to develop more potent inhibitors. nih.gov

Cryo-Electron Microscopy (Cryo-EM) has emerged as a complementary and sometimes advantageous technique, particularly for large, flexible, or membrane-bound protein complexes that are challenging to crystallize. Cryo-EM has been successfully used to determine the structure of G protein-coupled receptors (GPCRs) like the adenosine A2A receptor (A2AR) in its active state, bound to an agonist and coupled to its G protein. elifesciences.orgnih.gov These studies provide a dynamic view of how ligand binding translates into a cellular signal. A cryo-EM structure of the A2AR bound to the agonist NECA and a G protein was determined at a resolution of ~3.8 Å, revealing side-chain densities and a detailed view of the ligand-receptor interface. elifesciences.orgnih.gov Similarly, cryo-EM has been used to study the structure of the CRISPR-associated adenosine deaminase Cad1, showing its hexameric assembly and the location of bound ATP. pdbj.org The insights from cryo-EM on how adenosine and its analogs stabilize specific receptor conformations are invaluable for understanding their function.

The table below summarizes key structural studies on enzymes in complex with adenosine analogs, providing a framework for understanding potential interactions with Adenosine 5'-(O-methylphosphate).

| Enzyme/Receptor | Ligand/Analog | Method | Resolution (Å) | Key Findings | PDB ID |

| Human ecto-5'-nucleotidase (CD73) | Adenosine, AMPCP | X-ray Crystallography | N/A | Revealed open and closed conformations and a potential inhibitor binding pocket. nih.gov | 4H2I, 4H2G |

| Human ecto-5'-nucleotidase (CD73) | Uridine monophosphate (UMP) | X-ray Crystallography | 1.28 | Provided the structure in an open form, aiding in understanding substrate specificity. rcsb.org | 7PB5 |

| Adenosine A2A Receptor (A2AR) | NECA (agonist) | Cryo-EM | ~3.8 | Detailed the structure of the receptor-G protein complex in an active state. elifesciences.orgnih.gov | N/A |

| Archaeoglobus fulgidus APS Kinase | AMP-PNP, APS | X-ray Crystallography | N/A | Elucidated the catalytic and substrate recognition mechanisms. nih.gov | N/A |

| Human SHIP1 Phosphatase | Magnesium, Phosphate | X-ray Crystallography | 1.09 | High-resolution view of the active site with bound ions. thesgc.org | 6XY7 |

This table is generated based on available data and may not be exhaustive.

In Vitro Enzymatic Assay Systems for Mechanistic and Kinetic Characterization

In vitro enzymatic assays are fundamental for characterizing the biochemical activity of enzymes and the effect of inhibitors or synthetic analogs like Adenosine 5'-(O-methylphosphate). These assays allow for the precise measurement of reaction rates, substrate affinity (K_m), and inhibitor potency (K_i or IC_50), providing crucial data for understanding enzyme mechanisms.

A variety of assay formats are employed, often tailored to the specific reaction being catalyzed. For enzymes that hydrolyze phosphate groups, such as ecto-5'-nucleotidase (CD73) or SHIP1, a common method is to measure the release of inorganic phosphate. thesgc.orgnih.gov The malachite green assay is a well-established colorimetric method for this purpose, where the formation of a complex between malachite green, molybdate, and free phosphate is detected by absorbance. thesgc.orgmdpi.com

For methyltransferases, which transfer a methyl group from a donor like S-adenosyl-L-methionine (SAM) to a substrate, assays often involve radiolabeling the methyl group of SAM and tracking its incorporation into the product. mdpi.com Alternatively, non-radioactive, universal assays like the Methyltransferase Glo™ assay can be used, which measure the formation of the byproduct S-adenosyl-L-homocysteine (SAH). acs.org

Kinetic studies provide deeper mechanistic insights. For example, initial velocity and product inhibition experiments helped determine that Protein Arginine Methyltransferase 1 (PRMT1) utilizes a random kinetic mechanism, where either the methyl donor or the protein substrate can bind to the enzyme first. nih.govexlibrisgroup.com Such studies are critical for understanding how inhibitors, including adenosine analogs, interact with the enzyme—whether they compete with the substrate, the cofactor, or bind to an allosteric site. nih.govnih.gov

The table below presents examples of kinetic parameters determined for enzymes that interact with adenosine or its analogs. These values are essential for comparing the potency and mechanism of different compounds.

| Enzyme | Substrate/Inhibitor | Assay Type | Kinetic Parameter | Value |

| Protein Arginine Methyltransferase 6 (PRMT6) | C21 (inhibitor) | Radiometric | IC_50 | 1.8 - 2.1 µM nih.gov |

| Human CD73 | MRS4598 (inhibitor) | N/A | K_i | 0.673 nM nih.gov |

| Human CD73 | MRS4620 (inhibitor) | N/A | K_i | 0.436 nM nih.gov |

| Ubiquitin-activating enzyme (UAE) | Compound I (inhibitor) | ATP-PPi exchange | Dose-dependent inhibition | N/A nih.govnih.gov |

| Adenosine 5'-phosphosulfate (APS) kinase | MgADP | Enzyme inactivation kinetics | K_iq (dissociation constant) | 1.8 mM nih.gov |

| Adenosine 5'-phosphosulfate (APS) kinase | MgATP | Enzyme inactivation kinetics | K_ia (dissociation constant) | 2.9 mM nih.gov |

Kinetic values are highly dependent on assay conditions. This table provides illustrative examples.

These in vitro systems are indispensable for the initial screening and detailed characterization of compounds like Adenosine 5'-(O-methylphosphate). They provide the quantitative data needed to assess a compound's potential as a specific modulator of enzyme activity, guiding further development and structural studies.

Future Perspectives and Emerging Avenues in Adenosine 5 O Methylphosphate Research

Development of Novel Biochemical Probes and Research Tools Utilizing Adenosine (B11128) 5'-(O-methylphosphate) Scaffolds

The unique structural and chemical properties of adenosine 5'-(O-methylphosphate) have positioned it as a valuable scaffold for the development of innovative biochemical probes and research tools. Its modification, particularly at the 5'-phosphate group, offers a strategic approach to modulate interactions with enzymes and other biological macromolecules. This has led to the creation of specialized molecules for studying various cellular processes.

One significant application lies in the design of probes for non-ribosomal peptide synthetases (NRPSs). These large, multifunctional enzymes are crucial for the biosynthesis of numerous natural products with pharmaceutical importance. To investigate the essential post-translational modification of NRPSs, specifically 4'-phosphopantetheinylation, researchers have developed a 5'-(vinylsulfonylaminodeoxy)adenosine scaffold. This probe incorporates a "clickable" functionality, allowing for the effective chemical labeling and visualization of 4'-phosphopantetheinylated NRPSs within complex cellular environments. nih.gov

Furthermore, the adenosine scaffold itself has been repurposed to target receptors beyond its traditional purinergic family. Through structure-based drug design, adenosine derivatives have been transformed into antagonists for serotonin (B10506) 5HT2B and 5HT2C receptors. nih.gov This "scaffold repurposing" demonstrates the versatility of the adenosine core in generating novel chemical entities for exploring different signaling pathways. By modifying the N6 and 5' positions of adenosine, researchers have successfully optimized affinity for serotonin receptors while reducing activity at adenosine receptors. nih.gov

The development of 5'-O-methylphosphonate nucleic acids (MEPNA) represents another key advancement. These modified oligonucleotides, where the phosphodiester linkage is replaced with a 5'-O-methylphosphonate group, exhibit enhanced stability and a high affinity for RNA. nih.gov This property, combined with their ability to activate RNase H, makes them promising antisense oligonucleotides for targeting specific microRNAs, such as miR191, which is implicated in cancer. nih.gov The introduction of 5'-O-methylphosphonate units not only stabilizes the heteroduplexes formed with target RNA but also increases the rate of RNA cleavage by RNase H. nih.gov

The synthesis of various analogues of adenosine-containing molecules further expands the toolkit for biochemical research. For instance, methylenephosphonate analogues of P1P4-bis-(5',5''''-adenosyl) tetraphosphate (B8577671) (Ap4A) have been created to study the specificity of Ap4A-degrading enzymes. nih.gov These analogues, with modifications in the tetraphosphate chain, serve as either substrates or inhibitors, providing insights into the catalytic mechanisms of these enzymes. nih.gov Similarly, new analogues of 5'-methylthioadenosine have been synthesized to investigate the substrate specificity of 5'-methylthioadenosine phosphorylase, an enzyme involved in polyamine metabolism. nih.gov These studies help to delineate the critical binding interactions between the substrate and the enzyme. nih.gov

Table 1: Examples of Biochemical Probes Based on Adenosine Scaffolds

| Probe/Tool | Target | Application | Key Feature |

| 5'-(vinylsulfonylaminodeoxy)adenosine scaffold | Non-ribosomal peptide synthetases (NRPSs) | Labeling and visualization of 4'-phosphopantetheinylation | "Clickable" functionality |

| Repurposed Adenosine Derivatives | Serotonin 5HT2B/5HT2C receptors | Development of novel receptor antagonists | Modified N6 and 5' positions for altered receptor specificity |

| 5'-O-Methylphosphonate Nucleic Acids (MEPNA) | microRNA (e.g., miR191) | Antisense oligonucleotides for gene silencing | Enhanced stability, RNA affinity, and RNase H activation |

| Methylenephosphonate analogues of Ap4A | Ap4A-degrading enzymes | Studying enzyme specificity and mechanism | Modified tetraphosphate chain |

| Analogues of 5'-methylthioadenosine | 5'-methylthioadenosine phosphorylase | Investigating substrate-enzyme interactions | Modifications at the sulfur and methyl groups |

Advanced Computational Modeling of O-methylated Nucleotide Interactions with Biological Macromolecules

Advanced computational modeling has become an indispensable tool for understanding the intricate interactions between O-methylated nucleotides and their biological targets. These in silico approaches provide dynamic and structural insights that are often difficult to obtain through experimental methods alone. Molecular dynamics (MD) simulations, in particular, have proven to be highly effective in elucidating the conformational changes and binding affinities of modified nucleotides within complex biological systems. researchgate.net

Computational approaches are also crucial in the field of "scaffold repurposing," where ligands designed for one receptor are modified to target another. For example, molecular modeling has been instrumental in the transformation of adenosine derivatives into antagonists for the serotonin 5HT2B and 5HT2C receptors. nih.gov Docking studies have helped to rationalize the structure-activity relationships (SAR) observed for a series of modified adenosine analogues, indicating the flexibility of substitution at the 5' position for binding to the 5HT2BR. nih.gov This synergy between computational modeling and experimental work accelerates the optimization of lead compounds with desired selectivity profiles.

Furthermore, mathematical modeling is being applied to unravel the complex dynamics of DNA methylation, a fundamental epigenetic modification. Models are being developed to describe the interplay between methylation and demethylation processes at a steady state. nih.gov These models take into account the influence of neighboring CpG sites and the activities of DNA methyltransferases (DNMTs) and Ten-eleven translocation (TET) enzymes. nih.gov By simulating these processes, researchers can gain a better understanding of how specific DNA methylation patterns are established and maintained, and how they might be altered in disease states.

The power of computational modeling is also being harnessed to understand the fundamental principles of chromatin organization. Mathematical models based on the "loop extrusion" hypothesis are being used to predict the interaction probabilities between CTCF binding sites, which are critical for the formation of chromatin loops. youtube.com These models incorporate factors such as the orientation of CTCF motifs and the processive action of cohesin. By simulating these interactions, researchers can explore the mechanisms of chromatin packing and its impact on gene regulation. youtube.com

Table 2: Applications of Computational Modeling in O-methylated Nucleotide Research

| Modeling Technique | System Studied | Key Insights |

| Molecular Dynamics (MD) Simulations | 2'-O-methyl modified siRNA in hAgo2 protein | Structural dynamics, siRNA stability, nuclease resistance, and impact on RNAi activity. acs.org |

| Molecular Docking | Adenosine derivatives and Serotonin 5HT2B/2C receptors | Rationalization of structure-activity relationships and guidance for ligand optimization. nih.gov |

| Mathematical Modeling | DNA methylation dynamics | Understanding the steady-state equilibrium between methylation and demethylation. nih.gov |

| Mathematical Modeling (Loop Extrusion) | Chromatin organization and CTCF interactions | Predicting chromatin loop formation and its role in gene regulation. youtube.com |

Mechanistic Dissection of Enzyme-Substrate-Analogue Recognition and Specificity

The study of enzyme-substrate-analogue interactions provides a powerful approach to dissect the molecular basis of enzymatic recognition and specificity. By systematically modifying the structure of a natural substrate, such as adenosine 5'-monophosphate (AMP), and observing the effects on enzyme activity, researchers can elucidate the key functional groups and structural features required for binding and catalysis. Adenosine 5'-(O-methylphosphate) and its related analogues have been instrumental in these mechanistic investigations.

A classic example is the use of adenosine 5'-phosphorothioate, where a non-bridging oxygen atom in the phosphate (B84403) group is replaced by sulfur. This modification alters the electronic and steric properties of the phosphate group, affecting its interaction with enzymes that normally bind AMP. Such analogues can act as competitive inhibitors or alternative substrates, providing valuable information about the enzyme's active site architecture and catalytic mechanism. nih.gov

The specificity of enzymes that degrade dinucleoside tetraphosphates, such as Ap4A, has been investigated using a series of methylenephosphonate analogues of Ap4A. nih.gov By replacing the oxygen atoms in the phosphate bridge with carbon-based linkages (e.g., CF2, CCl2, CH2CH2), researchers have been able to probe the importance of the phosphate backbone for recognition and hydrolysis by different Ap4A hydrolases. nih.gov The results demonstrated that asymmetrical hydrolases could tolerate these modifications to varying degrees, whereas symmetrical hydrolases were much more stringent in their substrate requirements. nih.gov

Similarly, the substrate specificity of 5'-methylthioadenosine phosphorylase has been explored using a variety of newly synthesized analogues of 5'-methylthioadenosine. nih.gov These studies revealed that modifications to the adenine (B156593) ring, such as replacing the 6-amino group with a hydroxyl group, led to a significant loss of activity. nih.gov In contrast, replacing the sulfur atom with selenium or the methyl group with an ethyl group was well-tolerated. nih.gov These findings suggest the presence of at least three distinct binding sites on the enzyme that interact with the substrate. nih.gov

Table 3: Enzyme-Substrate-Analogue Studies

| Enzyme | Analogue Type | Key Findings on Recognition and Specificity |

| Ubiquitin-activating enzyme (E1) | Adenosine sulfamate (B1201201) analogues | Elucidation of a substrate-assisted inhibition mechanism involving covalent adduct formation. nih.gov |

| Ap4A hydrolases (symmetrical and asymmetrical) | Methylenephosphonate analogues of Ap4A | Demonstrated differential substrate tolerance, highlighting the importance of the phosphate backbone for recognition. nih.gov |

| 5'-methylthioadenosine phosphorylase | Analogues of 5'-methylthioadenosine | Identified key functional groups on the substrate required for binding and catalysis, suggesting a three-point binding model. nih.gov |

| Various AMP-dependent enzymes | Adenosine 5'-phosphorothioate | Acts as a competitive inhibitor or alternative substrate, revealing insights into active site architecture. nih.gov |

Q & A

Q. What are the primary biochemical roles of Adenosine 5'-(O-methylphosphate) in nucleotide metabolism, and how can its interactions be experimentally validated?

Adenosine 5'-(O-methylphosphate) functions as a phosphate-modified nucleotide analog, often used to study enzyme specificity and nucleotide processing pathways. Its methylphosphoryl group mimics natural phosphate moieties while resisting hydrolysis, making it valuable for probing ATPase or kinase activity . To validate interactions, researchers can employ competitive binding assays using radiolabeled analogs (e.g., ³²P-ATP) or fluorescence polarization. For example, radioimmunoassays with iodinated derivatives (e.g., ¹²⁵I-SCAMP-TME) enable precise quantification of binding affinities . Enzyme kinetics studies using coupled assays (e.g., pyruvate kinase/lactate dehydrogenase systems) can measure activity inhibition in the presence of the analog .

Q. How can researchers synthesize and purify Adenosine 5'-(O-methylphosphate) for in vitro studies?

Synthesis typically involves phosphoramidite chemistry to introduce the methylphosphate group at the 5'-OH position of adenosine. Post-synthesis, purification is achieved via reverse-phase HPLC (C18 column) with a gradient of ammonium acetate/acetonitrile. Characterization includes mass spectrometry (MS) for molecular weight confirmation and ³¹P-NMR to verify phosphorylation site integrity . For enzymatic synthesis, adenosine kinase can transfer methylphosphate groups from donor substrates (e.g., methylphosphoenolpyruvate), though yields may require optimization .

Q. What analytical techniques are recommended for detecting Adenosine 5'-(O-methylphosphate) in complex biological matrices?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) provides high sensitivity and specificity, even in cellular lysates .

- Capillary electrophoresis coupled with UV detection (260 nm) separates nucleotide analogs based on charge and size differences .

- Enzymatic recycling assays (e.g., using adenylate cyclase or phosphodiesterases) can amplify signals for low-abundance species, though specificity must be confirmed via knockout controls .

Advanced Research Questions

Q. How do structural modifications like methylphosphate substitution alter the thermodynamic stability of enzyme-nucleotide complexes?

Methylphosphate substitution reduces electronegativity at the 5'-position, weakening interactions with Mg²⁺ cofactors in ATP-dependent enzymes. Isothermal titration calorimetry (ITC) reveals lower binding enthalpy (ΔH) compared to ATP, while surface plasmon resonance (SPR) shows reduced association rates (kₐ) for kinases like AMPK . Computational modeling (e.g., molecular dynamics simulations) further predicts destabilization of catalytic loops in enzymes due to steric hindrance from the methyl group .

Q. What experimental strategies resolve contradictory data in studies of Adenosine 5'-(O-methylphosphate)-dependent enzyme inhibition?

- Redox state controls : Contradictions in inhibition efficacy may arise from thiol-dependent enzyme conformations. Pre-treating enzymes with dithiothreitol (DTT) or oxidized glutathione (GSSG) standardizes redox conditions, as demonstrated in APS kinase studies .

- Analog cross-validation : Compare results with non-hydrolyzable analogs (e.g., α,β-methylene-ADP ) to distinguish hydrolysis-dependent effects from direct binding inhibition.

- Single-turnover kinetics : Pre-steady-state assays (stopped-flow spectroscopy) isolate rate-limiting steps, reducing confounding effects from downstream reactions .

Q. How can researchers design methylphosphate analogs to probe nucleotide-binding pockets with high specificity?

- Positional scanning mutagenesis : Introduce mutations in conserved ATP-binding motifs (e.g., Walker A/B motifs) and screen for altered analog sensitivity using high-throughput fluorescence polarization .

- Photoaffinity labeling : Incorporate UV-reactive groups (e.g., aryl azide) into the methylphosphate moiety to covalently crosslink the analog to binding pockets, followed by tryptic digest and MS/MS identification .

- Cryo-EM/X-ray crystallography : Co-crystallize enzymes with Adenosine 5'-(O-methylphosphate) to resolve binding geometries at sub-Ångström resolution, guiding rational analog design .

Methodological Considerations

Q. How should researchers optimize assay conditions for studying methylphosphate analogs in ATP-dependent systems?

- pH and ionic strength : Maintain physiological pH (7.4–7.6) and ionic strength (150 mM KCl) to preserve enzyme-nucleotide interactions.

- Cofactor supplementation : Include Mg²⁺ (1–5 mM) or Mn²⁺ for metalloenzymes, but avoid excess to prevent non-specific binding .

- Competitor nucleotides : Add excess AMP/ADP (100–200 μM) to suppress background signals from endogenous nucleotides .

Q. What are the limitations of using Adenosine 5'-(O-methylphosphate) in in vivo studies, and how can they be mitigated?

- Membrane permeability : Methylphosphate analogs are poorly cell-permeable. Use electroporation or nanoparticle encapsulation for intracellular delivery .

- Metabolic instability : Despite resistance to phosphatases, analogs may undergo deamination. Co-administer adenosine deaminase inhibitors (e.g., EHNA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products